molecular formula C11H15NO2 B7651021 2-(2,4-dimethylphenoxy)-N-methylacetamide

2-(2,4-dimethylphenoxy)-N-methylacetamide

Cat. No.: B7651021
M. Wt: 193.24 g/mol
InChI Key: SLLZXYBZYDFWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-methylacetamide is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group with an N-methyl substitution

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-5-10(9(2)6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLZXYBZYDFWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-methylacetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide: Similar structure but with an additional phenyl group.

    2-(2,4-dimethylphenoxy)acetic acid: Lacks the N-methylacetamide group.

    2,4-dimethylphenol: The parent compound without the acetamide group.

Uniqueness

2-(2,4-dimethylphenoxy)-N-methylacetamide is unique due to the combination of its phenoxy and acetamide groups, which confer specific chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.